molecular formula C13H16O4 B13019974 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B13019974
M. Wt: 236.26 g/mol
InChI Key: PDWNPBVOZVJPNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a cyclopropane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is unique due to its combination of the trimethoxyphenyl group and the cyclopropane ring, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C13H16O4/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,7-8,10H,6H2,1-3H3

InChI Key

PDWNPBVOZVJPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC2C=O)OC)OC

Origin of Product

United States

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